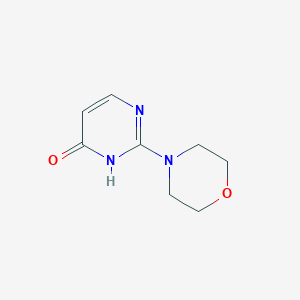

2-Morpholin-4-yl-pyrimidin-4-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNBVCKOPJXOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362797 | |

| Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19810-79-8 | |

| Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Morpholin 4 Yl Pyrimidin 4 Ol Derivatives

Strategies for the Synthesis of Pyrimidine (B1678525) Derivatives Containing Morpholine (B109124) Moieties

The construction of pyrimidine derivatives that feature a morpholine group can be achieved through various synthetic strategies. These methods range from sequential, multi-step pathways that build the heterocyclic core to direct modifications of a pre-formed pyrimidine ring.

Multi-step syntheses are commonly employed to construct complex morpholine-containing pyrimidine derivatives. These pathways often begin with the formation of a core pyrimidine structure, which is subsequently functionalized.

A frequent approach starts with the cyclization of acyclic precursors. For instance, barbituric acid, formed from the condensation of malonic ester and urea, can be converted to 2,4,6-trichloropyrimidine (B138864) using phosphorus oxychloride (POCl₃). youtube.com This chlorinated intermediate serves as a versatile platform for introducing nucleophiles like morpholine.

Another multi-step strategy involves building the pyrimidine ring from simpler components. One method involves the reaction of chalcones with 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine in glacial acetic acid to yield pyrazoline-containing thiopyranopyrimidine derivatives. nih.gov The key morpholine-containing intermediate itself is synthesized in five steps from commercially available starting materials. nih.gov Similarly, a series of 4-[4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-2-pyrimidinyl]morpholine derivatives were synthesized by reacting 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-aryl-2-propen-1-ones with 4-(N-morpholinyl)benzamidine hydrochloride. ijres.org

In a different approach, novel pyrimidine-morpholine hybrids were synthesized starting from 2-amino-4-chloro-5-iodo-pyrimidine. frontiersin.org This involved a Sonogashira coupling, followed by benzylation and subsequent nucleophilic substitution with morpholine at the C-6 position. frontiersin.org The synthesis of certain morpholinopyrimidine-5-carbonitrile derivatives begins with a Biginelli reaction, followed by alkylation, chlorination with POCl₃, and finally, reaction with morpholine. nih.gov

The following table summarizes a selection of multi-step synthetic pathways.

Table 1: Examples of Multi-Step Synthetic Pathways for Morpholine-Pyrimidine Derivatives| Starting Material(s) | Key Intermediate(s) | Final Product Type | Reference(s) |

|---|---|---|---|

| Malonic ester, Urea | Barbituric acid, 2,4,6-Trichloropyrimidine | Substituted Morpholinopyrimidines | youtube.com |

| 3,3′-Thiomalo-dimethyl malonate | 4-(2-Hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | Pyrazoline-containing thiopyranopyrimidines | nih.gov |

| 2-Amino-4-chloro-5-iodo-pyrimidine | Benzylated pyrimidine ring | Pyrimidine-morpholine hybrids | frontiersin.org |

| Biginelli reaction product | 4-Chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile | Morpholinopyrimidine-5-carbonitriles | nih.gov |

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of 2-morpholin-4-yl-pyrimidin-4-ol and its derivatives. nih.gov The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. researchgate.netstackexchange.com This reaction is especially effective when a good leaving group, such as a halogen (e.g., chlorine), is present on the ring. researchgate.netnih.gov

The direct displacement of a chloro group by morpholine is a widely used method. For example, refluxing a 4-chloropyrimidine (B154816) derivative with two equivalents of morpholine is an effective way to introduce the morpholine moiety. nih.gov This reaction can be performed under various conditions, including using polyethylene (B3416737) glycol (PEG-400) as a solvent at elevated temperatures, which can lead to high yields in very short reaction times. nih.gov The general reactivity for SNAr on dihalopyrimidines often favors substitution at the C4 position over the C2 position. stackexchange.com The stability of the Meisenheimer intermediate, a key species in the SNAr mechanism, is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring. nih.gov

An example is the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, which is achieved by reacting 4-chlorothieno[3,2-d]pyrimidine (B95853) with morpholine in refluxing ethanol. researchgate.net This highlights the utility of SNAr in creating fused pyrimidine systems containing morpholine.

Reductive amination provides a powerful and controlled method for forming carbon-nitrogen bonds, which can be applied to the synthesis of pyrimidine derivatives. masterorganicchemistry.com This two-step process typically involves the reaction of a ketone or aldehyde with an amine (like morpholine) to form an intermediate imine or enamine, which is then reduced to the corresponding amine without being isolated. masterorganicchemistry.comresearchgate.net

This method avoids the over-alkylation issues that can occur with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful because they are mild enough not to reduce the starting aldehyde or ketone, selectively reducing the formed iminium ion. masterorganicchemistry.comyoutube.com

While direct reductive amination to form the C-N bond of the morpholine to the pyrimidine ring is less common than SNAr, the strategy is highly relevant for introducing other substituted amino groups or for modifying substituents already present on the pyrimidine or morpholine rings. For example, o-aminopyrimidine aldehydes can undergo reductive amination at the aldehyde group, followed by cyclization reactions to build fused heterocyclic systems. researchgate.net The Eschweiler-Clarke reaction, a specific type of reductive amination using formaldehyde (B43269) and formic acid, is used for the reductive methylation of primary or secondary amines, a useful transformation in analog synthesis. youtube.com

Preparation of Key Precursors and Intermediates

The synthesis of morpholine-pyrimidine derivatives relies heavily on the availability of key precursors and intermediates. Halogenated pyrimidines, particularly chloropyrimidines, are among the most important intermediates due to their susceptibility to nucleophilic aromatic substitution. researchgate.netnih.gov For example, 2,4,6-trichloropyrimidine, prepared from barbituric acid and POCl₃, is a common starting point for sequential substitutions. youtube.com

Another crucial class of intermediates is o-aminopyrimidine aldehydes and ketones. researchgate.net These are synthesized by introducing an amino group and a carbonyl group onto the pyrimidine ring. researchgate.net For instance, 2-(methylsulfanyl)pyrimidine-5-carbaldehyde can be prepared from 2-amino-3-ethoxy propionitrile (B127096) and thiourea, followed by further transformations. researchgate.net

Hydrazine-containing intermediates are also valuable for building more complex structures. The synthesis of 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine is achieved by treating its chloro-substituted precursor with hydrazine (B178648) monohydrate. nih.gov Similarly, key hydrazinyl intermediates can be synthesized from a morpholino-substituted pyrimidine by reacting it with hydrazine hydrate (B1144303) in ethanol, which displaces a methylthio group. nih.gov

The following table lists some key precursors and the methods for their preparation.

Table 2: Preparation of Key Precursors and Intermediates| Precursor/Intermediate | Synthetic Method | Starting Material(s) | Reference(s) |

|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Chlorination | Barbituric acid, POCl₃ | youtube.com |

| 4-Chloro-2-methylthio-pyrimidine-5-carbonitrile | Chlorination | 2-Methylthio-4-hydroxypyrimidine-5-carbonitrile, POCl₃ | nih.gov |

| 4-(2-Hydrazinyl...)-morpholine derivative | Hydrazinolysis | Corresponding chloro-substituted pyrimidine, Hydrazine hydrate | nih.gov |

| o-Aminopyrimidine aldehydes | Various methods, e.g., Vilsmeier-Haack reaction | Substituted pyrimidines | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Not specified | Not specified | researchgate.net |

Derivatization for Structural Diversity and Analog Generation

The this compound scaffold serves as a template for generating a wide array of analogs through various derivatization reactions. This structural diversification is crucial for exploring structure-activity relationships in drug discovery.

One common strategy is to introduce different substituents onto the pyrimidine ring. Starting with a versatile intermediate like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, various nucleophiles can be introduced via SNAr reactions, leading to a library of substituted pyrimidines. researchgate.net For example, a series of pyrimidine-morpholine hybrids were created by introducing different benzyl (B1604629) groups via Sonogashira coupling and benzylation before the final addition of morpholine. frontiersin.org

Another approach involves modifying a functional group already attached to the pyrimidine core. For instance, a hydrazinyl group at the C2 position of a morpholine-pyrimidine can be reacted with various aldehydes or ketones to form Schiff bases or cyclized with reagents like acetylacetone (B45752) to form pyrazole (B372694) rings. nih.gov This significantly expands the structural diversity of the final compounds. nih.gov Similarly, chalcones can be reacted with a hydrazinyl-pyrimidine intermediate to create complex pyrazoline-containing derivatives. nih.gov

The following table provides examples of derivatization strategies.

Table 3: Strategies for Derivatization and Analog Generation| Core Scaffold | Reaction Type | Reagents | Resulting Structures | Reference(s) |

|---|---|---|---|---|

| 2-Hydrazinyl-morpholino-pyrimidine | Schiff base formation / Cyclocondensation | Aromatic aldehydes / Acetylacetone | Schiff bases / Pyrazole-substituted pyrimidines | nih.gov |

| 2-Amino-4-chloro-5-iodo-pyrimidine | Sonogashira coupling / Benzylation / SNAr | Benzyl bromides / Morpholine | Benzylated pyrimidine-morpholine hybrids | frontiersin.org |

| 4-(2-Hydrazinyl...)-morpholine derivative | Cyclocondensation | Substituted chalcones | Pyrazoline-containing thiopyranopyrimidines | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Nucleophilic Aromatic Substitution | Various amines and alkoxides | Diverse substituted pyrimidine-based compounds | researchgate.net |

Biological Activities and Therapeutic Explorations of 2 Morpholin 4 Yl Pyrimidin 4 Ol Analogues

Anticancer and Antiproliferative Activities

The quest for novel and effective anticancer agents has led to the investigation of numerous chemical scaffolds, with 2-morpholin-4-yl-pyrimidin-4-ol analogues showing considerable promise. These compounds have been demonstrated to exhibit potent antiproliferative effects across a variety of cancer cell lines, operating through several key mechanisms of action which will be explored below.

A primary mechanism through which this compound analogues exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

PI3K/mTOR Pathway: A significant number of studies have highlighted the potent inhibitory activity of these analogues against Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key components of a major signaling pathway that is often dysregulated in cancer. For instance, a series of 2-morpholin-4-yl-thieno[3,2-d]pyrimidine derivatives were synthesized and found to be potent PI3Kα inhibitors. Similarly, other research has focused on developing dual PI3K/mTOR inhibitors based on this scaffold. One notable compound, a 2-morpholino-4-phenyl-thieno[3,2-d]pyrimidine derivative, demonstrated potent and balanced activity against both PI3Kα and mTOR.

Other Kinase Targets: Beyond the PI3K/mTOR pathway, these analogues have been engineered to target other critical kinases. For example, derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Research has also explored their potential as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), Leucine-Rich Repeat Kinase 2 (LRRK2), DNA-dependent Protein Kinase (DNA-PK), Focal Adhesion Kinase (FAK), and FMS-like Tyrosine Kinase 3 (FLT3), all of which are implicated in cancer progression. Specifically, certain 2,4-disubstituted pyrimidine (B1678525) derivatives have shown inhibitory activity against LRRK2, which is also a target in neurodegenerative diseases.

Table 1: Kinase Inhibitory Activity of Selected this compound Analogues

| Compound Analogue Type | Target Kinase(s) | Key Findings |

|---|---|---|

| 2-Morpholin-4-yl-thieno[3,2-d]pyrimidines | PI3Kα | Potent inhibitory activity against PI3Kα. |

| 2-Morpholino-4-phenyl-thieno[3,2-d]pyrimidines | PI3Kα, mTOR | Potent and balanced dual inhibitors. |

| 2-Morpholin-4-yl-pyrimidine Derivatives | CDK2 | Demonstrated inhibitory activity against CDK2. |

| 2,4-Disubstituted Pyrimidine Derivatives | LRRK2 | Showed inhibitory activity against LRRK2. |

| Pyrimidine-based Derivatives | DNA-PK | Identified as potent and selective DNA-PK inhibitors. |

| 2-Morpholinopyrimidine Derivatives | FLT3 | Showed inhibitory activity against FLT3-ITD. |

| Thieno[2,3-d]pyrimidine Derivatives | FAK | Exhibited significant FAK inhibitory activity. |

| 2-Morpholin-4-yl-pyrimidine Derivatives | GSK-3β | Identified as GSK-3β inhibitors. |

By inhibiting key kinases, this compound analogues can effectively modulate downstream cellular pathways and signaling cascades that are critical for cancer cell survival and proliferation. The inhibition of the PI3K/Akt/mTOR pathway is a prime example. This pathway is a central regulator of cell metabolism, growth, and survival, and its hyperactivation is a common feature in many cancers. By targeting PI3K and/or mTOR, these compounds can disrupt this entire signaling cascade, leading to a reduction in cancer cell viability.

Furthermore, the inhibition of other kinases like FAK can impact pathways involved in cell adhesion, migration, and invasion, which are crucial for metastasis. Similarly, targeting GSK-3β can influence multiple signaling pathways, including those involved in cell proliferation and apoptosis. The ability of these compounds to interfere with these fundamental cellular processes underscores their potential as broad-spectrum anticancer agents.

A key outcome of the kinase inhibition and pathway modulation by this compound analogues is the induction of programmed cell death, or apoptosis, in cancer cells. Research has shown that treatment with these compounds can lead to an increase in apoptotic markers and the characteristic morphological changes associated with apoptosis.

The anticancer potential of this compound analogues has been extensively validated through in vitro studies against a wide range of human cancer cell lines. These studies have demonstrated the potent cytotoxic and antiproliferative effects of these compounds. For example, various derivatives have shown significant activity against cell lines from breast, colon, lung, and leukemia cancers.

Preclinical studies in animal models have further substantiated the in vitro findings. These studies have shown that administration of these compounds can lead to a significant reduction in tumor growth and an increase in survival rates in tumor-bearing animals. The promising results from these preclinical evaluations provide a strong rationale for the further development of these compounds as potential anticancer drugs.

Table 2: In Vitro Anticancer Activity of Selected this compound Analogues

| Compound Analogue Type | Cancer Cell Line(s) | Observed Effects |

|---|---|---|

| 2-Morpholin-4-yl-thieno[3,2-d]pyrimidines | Various | Potent antiproliferative activity. |

| 2-(Morpholin-4-yl)benzothieno[3,2-d]pyrimidines | MCF-7, HCT-116, HL-60 | Significant cytotoxic activity. |

| 2-Morpholino-5-nitropyrimidine Derivatives | Various | Antiproliferative activity. |

| 2,4-Disubstituted-5-fluoropyrimidines | A549, HCT116, MCF-7, HeLa | Antiproliferative activity. |

Antimicrobial Efficacy

In addition to their anticancer properties, this compound analogues have also demonstrated promising antimicrobial activity. The emergence of antibiotic-resistant bacterial strains has created an urgent need for new antimicrobial agents with novel mechanisms of action, and this class of compounds represents a potential new avenue for the development of such agents.

Research has shown that certain this compound derivatives exhibit a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-morpholino-5-nitropyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. Several of these compounds displayed good activity against a panel of pathogenic bacteria.

Furthermore, studies have explored the structure-activity relationships of these compounds to optimize their antibacterial potency. For example, modifications at different positions of the pyrimidine ring have been shown to have a significant impact on the antibacterial spectrum and efficacy. The dual anticancer and antimicrobial activity of some of these analogues makes them particularly interesting candidates for further investigation, as they could potentially be used to treat infections in cancer patients, who are often immunocompromised and susceptible to opportunistic infections.

Table 3: Antibacterial Activity of Selected this compound Analogues

| Compound Analogue Type | Bacterial Strain(s) | Key Findings |

|---|---|---|

| 2-Morpholino-5-nitropyrimidine Derivatives | Various pathogenic bacteria | Demonstrated good antibacterial activity. |

| 2-Morpholin-4-yl-pyrimidine Derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity. |

| Substituted Pyrimidine Derivatives | Various bacteria | Structure-activity relationship studies conducted to optimize potency. |

Antiviral Potential

The antiviral capabilities of pyrimidine derivatives are an active area of research. Certain pyrimido[4,5-d]pyrimidine (B13093195) compounds have shown selective and effective action against human coronaviruses, such as HCoV-229E. mdpi.comnih.gov The core structure of these molecules, the pyrimidino[4,5-d]pyrimidine scaffold, is considered a promising framework for developing new antiviral agents specifically targeting these types of viruses. nih.gov

Inhibition of Viral Entry Mechanisms

A key focus of antiviral research on these compounds is their ability to block the initial stages of viral infection. The binding and subsequent entry of a virus into a host cell are critical for infection to proceed. nih.gov Diaryl pyrimidine analogues have been studied for their capacity to interfere with this process. For instance, in the case of SARS-CoV-2, these compounds are being investigated for their ability to disrupt the interaction between the viral spike glycoprotein (B1211001) and the human angiotensin-converting enzyme-2 (hACE2) receptor. nih.gov This inhibition of the virus-host interaction at the cell surface represents a significant therapeutic strategy. nih.gov Similarly, other pyrimidine derivatives are thought to inhibit viral replication by interfering with both entry and replication processes. mdpi.com

Anti-inflammatory Investigations

Pyrimidine derivatives have been the subject of extensive research for their anti-inflammatory effects. nih.gov Their therapeutic potential is linked to the inhibition of key inflammatory mediators. nih.gov Among these, prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes, are major targets. nih.gov

Cyclooxygenase Enzyme Modulation

The primary mechanism behind the anti-inflammatory action of many pyrimidine-based agents is the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandin (B15479496) E2 (PGE2). nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. nih.gov COX-2 is inducible and its levels increase at sites of tissue damage and inflammation. nih.gov A significant goal in the development of anti-inflammatory drugs is the selective inhibition of COX-2 over COX-1 to minimize side effects. nih.gov Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can be designed as potent and selective COX-2 inhibitors. nih.gov

Neurological Disorder Research Applications

The application of pyrimidine analogues is also being explored in the context of complex neurological diseases. These compounds offer a scaffold for developing therapies aimed at the multidirectional pathology of neurodegenerative disorders. nih.gov

Impact on Neurodegenerative Processes

In neurodegenerative diseases like Alzheimer's, the progressive damage to neuronal cells is a key feature. nih.gov Pyrimidine derivatives are being investigated for their potential to slow down these degenerative processes. nih.gov One promising approach involves the targeting of specific enzymes, such as kinases, that are implicated in the disease pathology. For example, a patent has been filed for azabicyclic fused pyrimidine derivatives that target MAP-activated protein kinase 2 (MK2), which may reduce the rate of neurodegeneration. nih.gov Furthermore, certain pyrimidine-based compounds have been found to inhibit Glycogen Synthase Kinase-3 (GSK-3), another significant target in Alzheimer's disease research. nih.gov

Table 2: Investigated Kinase Targets of Pyrimidine Analogues in Neurodegeneration Research

| Target | Disease Relevance |

|---|---|

| MAP-activated protein kinase 2 (MK2) | Neurodegeneration nih.gov |

Structure Activity Relationship Sar Studies of 2 Morpholin 4 Yl Pyrimidin 4 Ol Derivatives

Impact of Substituent Modifications on Biological Potency

Influence of Pyrimidine (B1678525) Ring Substitutions

The pyrimidine core of 2-Morpholin-4-yl-pyrimidin-4-ol is a key structural element, and modifications to this ring system have significant consequences for biological activity. The position of substituents on the pyrimidine nucleus plays a crucial role in determining the pharmacological profile of these derivatives researchgate.net. The pyrimidine scaffold can be readily altered at positions 2, 4, 5, and 6, allowing for a diverse range of structural modifications mdpi.com.

Research on related pyrimidine-containing compounds has demonstrated that the introduction of different functional groups can modulate activity. For instance, in a series of 2,4-disubstituted pyrimidines, the inhibitory activity against cholinesterase was found to be sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions of the pyrimidine ring nih.gov. Specifically, the incorporation of terminal 4-alkylpiperazine and 4-alkoxy substituents provided notable acetylcholinesterase (AChE) inhibition nih.gov. An increase in the alkyl chain length from methyl to propyl at the 4-position of a piperazine substituent at C-2 resulted in superior AChE inhibition nih.gov.

While direct SAR data on the pyrimidine ring of this compound is not extensively detailed in the provided search results, the general principles derived from related pyrimidine derivatives underscore the importance of a systematic exploration of substitutions at available positions to optimize biological activity.

Role of the Morpholine (B109124) Moiety and its Modifications

The morpholine ring is a prevalent feature in many biologically active compounds, including inhibitors of the PI3K/Akt/mTOR signaling pathway, where it is known to form a critical hydrogen bond via its oxygen atom nih.gov. This interaction highlights the importance of the morpholine moiety for target engagement. The morpholine group can also enhance pharmacokinetic properties such as water solubility mdpi.com.

In the context of this compound derivatives, the morpholine moiety is considered a significant pharmacophore nih.gov. Its ability to improve metabolic characteristics makes it a favorable component in drug design nih.gov. The nitrogen atom's weak basicity and the electron-withdrawing effect of the oxygen atom give the morpholine ring a unique electrophilic character compared to other nitrogen-containing heterocycles nih.gov.

Modifications to the morpholine ring or its replacement with bioisosteres can have a substantial impact on biological activity. Bioisosteric replacement can alter key molecular properties such as size, shape, electron density, and lipophilicity, which in turn affects biological activity, selectivity, and toxicity nih.gov. While specific examples of morpholine modifications for this compound were not found, the general principles of medicinal chemistry suggest that such alterations would be a key strategy in optimizing the activity of these compounds. For instance, in a series of tetrahydroquinoline derivatives, the inclusion of a morpholine ring was critical for facilitating specific interactions within the ATP-binding pocket of the mTOR kinase mdpi.com.

The following table summarizes the general role of the morpholine moiety based on related compounds:

| Feature of Morpholine Moiety | Impact on Biological Activity and Properties |

| Hydrogen Bond Acceptor | The oxygen atom can form critical hydrogen bonds with target proteins, such as kinases in the PI3K/Akt/mTOR pathway nih.gov. |

| Improved Solubility | The presence of the morpholine ring often leads to increased water solubility, which is a desirable pharmacokinetic property mdpi.com. |

| Metabolic Stability | Morpholine can be metabolically labile, but its derivatives are explored to enhance metabolic stability nih.gov. |

| Pharmacophoric Element | It is considered a key pharmacophore in various biologically active compounds, contributing to target binding and overall activity nih.gov. |

Identification of Key Pharmacophores for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, the key pharmacophoric elements are centered around the morpholino-pyrimidine core.

The morpholine moiety itself is a crucial pharmacophore, with its oxygen atom often acting as a key hydrogen bond acceptor, facilitating anchoring of the molecule within the binding site of the target protein nih.gov. This has been particularly noted in the context of PI3K inhibitors, a class of enzymes to which many morpholino-pyrimidine derivatives show activity researchgate.netankara.edu.tr. Molecular docking studies of related 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have shown that the morpholine group can overlap almost completely with that of known inhibitors, indicating its critical role in binding researchgate.net.

The pyrimidine ring also contributes significantly to the pharmacophore. The nitrogen atoms within the pyrimidine ring can form hydrogen bonds with amino acid residues in the target protein. For example, in the aforementioned thiopyrano[4,3-d]pyrimidine series, a nitrogen atom on the pyrimidine ring was observed to form a hydrogen bond with an aspartate residue in the PI3Kα active site researchgate.net.

The general pharmacophoric features for this class of compounds can be summarized as follows:

A heterocyclic core (the pyrimidine ring) that serves as a scaffold and provides points for hydrogen bonding.

A morpholine group, where the oxygen atom acts as a hydrogen bond acceptor.

Substituents on the pyrimidine ring that can be tailored to interact with specific pockets within the target's binding site, influencing both potency and selectivity.

Selectivity Profiles Across Biological Targets

The selectivity of a drug molecule for its intended target over other biological molecules is a critical determinant of its therapeutic index. Derivatives of this compound have been investigated for their activity against various targets, particularly protein kinases.

Compounds based on the morpholino-pyrimidine scaffold have been developed as inhibitors of the PI3K/Akt/mTOR pathway nih.gov. Within this pathway, selectivity for different isoforms of PI3K (e.g., α, β, δ, γ) can be achieved through structural modifications. For example, a series of 4-morpholinopyrrolopyrimidine derivatives led to the discovery of both PI3Kα selective inhibitors and dual PI3Kα/mTOR kinase inhibitors ankara.edu.tr. This demonstrates that even subtle changes to the scaffold can significantly alter the selectivity profile.

In a study of pyrazolo[1,5-a]pyrimidine derivatives, compounds were identified that showed high selectivity for the PI3Kδ isoform over other isoforms mdpi.com. This selectivity was attributed to specific interactions of substituents with the enzyme's affinity pocket mdpi.com.

Beyond the PI3K family, related morpholino-pyrimidine compounds have shown activity against other targets. For instance, pyrimidine-morpholine hybrids have been investigated as potent cholinesterase inhibitors for the potential treatment of Alzheimer's disease nih.gov.

The selectivity profile is highly dependent on the specific substitution pattern of the this compound derivative. The ability to modulate this selectivity through chemical synthesis is a key aspect of the drug discovery process for this class of compounds.

Computational and Theoretical Approaches in the Study of 2 Morpholin 4 Yl Pyrimidin 4 Ol Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to proteins of known three-dimensional structure.

For analogues of 2-Morpholin-4-yl-pyrimidin-4-ol, docking studies have been crucial in elucidating how these compounds interact with their biological targets. For instance, in the context of cyclin-dependent kinase 2 (CDK2) inhibition, docking analyses of pyrimidine (B1678525) derivatives have revealed key binding interactions. nih.gov Compounds with electron-withdrawing substituents on a phenyl ring attached to the pyrimidine core have shown favorable binding energies. nih.gov

Studies on various pyrimidine derivatives have highlighted the importance of specific functional groups in mediating these interactions. For example, in the case of dihydrofolate reductase (DHFR) inhibitors, docking studies have shown that the pyrimidine core can form crucial hydrogen bonds with active site residues. sifisheriessciences.com The morpholine (B109124) group, a common feature in these analogues, can also participate in hydrogen bonding and occupy hydrophobic pockets, further stabilizing the ligand-protein complex. The analysis of these interactions is critical for understanding the structure-activity relationship (SAR) and for the rational design of new inhibitors. sifisheriessciences.comnih.gov For instance, the protonated amine group and the pyrimidine ring in some derivatives have been shown to be crucial for occupying specific sites within cholinesterases. acs.org

| Compound ID | Substituent at Phenyl Ring | Binding Energy (kcal/mol) |

|---|---|---|

| 4c | Chloro | -7.9 |

| 4a | Cyano | -7.7 |

| 4h | - | -7.5 |

| 4b | Hydroxy | -7.4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov

QSAR models are powerful tools for predicting the bioactivity of new, untested compounds. bio-hpc.eugithub.com By establishing a correlation between structural descriptors (e.g., electronic, hydrophobic, and steric properties) and observed biological activity, these models can guide the synthesis of compounds with enhanced efficacy. nih.govbio-hpc.eu

For pyrimidine derivatives, QSAR studies have been successfully employed to predict their activity as various types of inhibitors. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for thieno[3,2-d]pyrimidine (B1254671) derivatives, providing insights into the structural requirements for potent cytotoxic activity. nih.gov These models have shown good predictive power, as indicated by their cross-validation coefficients (q²) and non-cross-validation coefficients (r²). nih.govnih.gov Similarly, QSAR models have been used to predict the antioxidant activity of derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, revealing that properties like polarization, dipole moment, and lipophilicity significantly influence their activity. researchgate.netpensoft.net

| Model | q² | r² |

|---|---|---|

| CoMFA | 0.436 | 0.937 |

| CoMSIA | 0.706 | 0.947 |

Pharmacophore Mapping and Virtual Screening

Pharmacophore mapping involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that a molecule must possess to exert a particular biological effect. This pharmacophore model can then be used for virtual screening of large compound libraries to identify new potential drug candidates. nih.gov

For pyrimidine analogues, pharmacophore models have been generated to identify key features necessary for their biological activity, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups. koreascience.kr These models serve as 3D queries in virtual screening campaigns to filter databases and select compounds with a high probability of being active. nih.gov This approach has been applied to discover novel pyrimidine-based inhibitors for various targets. koreascience.krresearchgate.net The combination of pharmacophore modeling with molecular docking and other computational techniques provides a powerful workflow for hit identification and lead optimization. nih.govnih.gov

In Silico Prediction of Biological Activities

In silico methods encompass a wide range of computational techniques used to predict the biological properties of molecules. researchgate.net This includes the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. mdpi.commdpi.com

For pyrimidine-morpholine hybrids and other related derivatives, in silico ADMET prediction is a crucial step in the early stages of drug development. nih.govnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and low toxicity risks, thereby reducing the likelihood of late-stage failures. mdpi.comnih.govresearchgate.net For example, studies on pyrazolo[1,5-a]pyrimidines have utilized in silico tools to predict their ADMET properties, confirming that many of the synthesized compounds adhere to Lipinski's rule of five and exhibit good drug-like properties. mdpi.comnih.gov The prediction of biological activity through data-driven machine learning and QSAR models has also been explored for pyrimidine derivatives, demonstrating the potential of these methods in the search for new active compounds. researchgate.net

Future Directions and Translational Research Perspectives for 2 Morpholin 4 Yl Pyrimidin 4 Ol Derivatives

Exploration of Novel Therapeutic Indications

While initially explored for their kinase inhibitory activity, the therapeutic potential of 2-morpholin-4-yl-pyrimidin-4-ol derivatives is being investigated across a broader spectrum of diseases. The structural versatility of the morpholinopyrimidine core allows for modifications that can tune its activity toward various biological targets.

Anticancer Activity : Research has demonstrated the potent antiproliferative effects of various derivatives. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated against the HepG2 human liver cancer cell line, with some compounds showing significant activity. nih.govrsc.org Specifically, compounds designated as 3c, 3d, and 3e were most effective, and compound 3e was noted for its ability to inhibit cell migration and adhesion, critical factors in metastasis. rsc.org Other pyrimidine-morpholine hybrids have shown cytotoxic potential against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values in the micromolar range. frontiersin.org Compound 2g from one such study was identified as particularly potent, inducing phase arrest in MCF-7 cells and apoptosis in SW480 cells. frontiersin.org

Anti-inflammatory Agents : A series of morpholinopyrimidine derivatives were specifically designed and synthesized as anti-inflammatory agents, demonstrating the scaffold's applicability beyond oncology. nih.gov

Dual-Target Inhibition : A promising strategy involves designing derivatives that can simultaneously inhibit multiple targets. Novel 4-thiophenyl-pyrimidine derivatives have been developed as potential dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2). nih.gov This approach is based on the rationale that targeting both receptors, which share similar pharmacophoric requirements, could lead to more effective cancer treatments. nih.gov The development of dual-target kinase inhibitors aims to enhance therapeutic efficacy and potentially overcome drug resistance. nih.gov

Advanced Preclinical Development Considerations

Translating promising compounds from the bench to the clinic requires a robust preclinical development program. For this compound derivatives, this involves a multi-faceted evaluation of their biological effects.

In Vitro and Cell-Based Assays : The initial screening of newly synthesized compounds relies heavily on in vitro assays. The MTT assay is commonly used to assess the antiproliferative effects and determine the IC50 values of derivatives against various cancer cell lines. nih.govfrontiersin.org Beyond cytotoxicity, further mechanistic insights are gained through cell cycle analysis and apoptosis assays, which can reveal how a compound exerts its effects, for example, by inducing cell cycle arrest or programmed cell death. frontiersin.org

In Silico Modeling : Computational tools are increasingly integral to modern drug discovery. For pyrimidine (B1678525) derivatives, in silico studies such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are employed. nih.gov These models help to understand the binding modes of inhibitors with their target enzymes, such as cyclin-dependent kinase 2 (CDK2), and to identify key structural features that influence biological activity, thereby guiding the design of more potent inhibitors. nih.gov

In Vivo Xenograft Models : To evaluate efficacy in a living system, promising candidates are often tested in animal models. For example, certain pyrido[1,2-a]pyrimidine (B8458354) derivatives, developed as PI3Kβ/δ inhibitors, were assessed in a PC3 prostate tumour xenograft model. researchgate.net These studies measured the pharmacodynamic modulation of downstream targets like phosphorylated Akt and evaluated the inhibition of tumor growth after chronic oral dosing, providing crucial data on a compound's in vivo performance. researchgate.net

Development of Next-Generation Analogues with Enhanced Profiles

A primary goal of ongoing research is the rational design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. The morpholine (B109124) ring is a common feature in many PI3K/Akt/mTOR pathway inhibitors, often forming a critical hydrogen bond in the ATP-binding pocket of kinases. researchgate.net

Scientists have synthesized numerous series of derivatives by modifying the core pyrimidine structure. These include:

Thieno[3,2-d]pyrimidine (B1254671) derivatives , which were evaluated as inhibitors of PI3 kinase p110alpha. researchgate.net This line of research led to the discovery of GDC-0941, a potent and orally bioavailable PI3K inhibitor that has advanced to human clinical trials. researchgate.net

Pyrido[1,2-a]pyrimidine-7-carboxamides , designed as selective PI3Kβ/δ inhibitors, showed significant pharmacodynamic effects and tumor growth inhibition in preclinical models. researchgate.net

Pyrimidine-morpholine hybrids and 2-((phenyl)(piperazin-1-yl)methyl)phenol derivatives have also been created and tested for anticancer and anti-inflammatory activities, respectively. frontiersin.orgnih.gov

The objective of these synthetic efforts is to optimize the structure-activity relationship (SAR) to create compounds with superior therapeutic profiles. researchgate.net

Table 1: Examples of this compound Derivatives and Their Research Findings

Integration with Combination Therapies

A significant challenge in cancer treatment is the development of drug resistance. nih.gov Combining therapeutic agents is a key strategy to enhance efficacy and overcome this obstacle. Derivatives of this compound are well-suited for this approach.

The development of dual-target inhibitors, such as the pyrimidine derivatives targeting both EGFR and VEGFR-2, is an intrinsic combination strategy. nih.gov By hitting two crucial cancer-related pathways with a single molecule, it may be possible to achieve a more potent antitumor effect and reduce the likelihood of resistance emerging. nih.gov

Furthermore, as potent and selective inhibitors of specific pathways like PI3K, these derivatives are prime candidates for combination with other anticancer drugs. The pyrimidine scaffold is crucial for binding to the ATP-binding site of many kinases, making these compounds highly specific. nih.gov Combining a selective PI3K inhibitor with standard chemotherapy or other targeted therapies could lead to synergistic effects, providing a more comprehensive and durable response in cancer patients. Future research will likely focus on identifying the most effective combination regimens to maximize therapeutic benefit.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Morpholin-4-yl-pyrimidin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves refluxing pyrimidine derivatives with morpholine in ethanol under acidic or basic catalysis. For example, condensation of 4-chloropyrimidine with morpholine at 80–90°C yields the target compound. Yield optimization requires careful pH control (e.g., using triethylamine as a base) and solvent selection (ethanol or DMF). Reaction times exceeding 10 hours may lead to decomposition, reducing purity .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography (via SHELX software ) combined with spectroscopic methods (¹H/¹³C NMR, IR) is critical. Key spectral markers include:

- NMR : A singlet at δ 8.2 ppm (pyrimidine C5-H) and multiplet signals for the morpholine ring (δ 3.5–3.8 ppm).

- XRD : Planar geometry of the pyrimidine ring and chair conformation of the morpholine moiety .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but poor solubility in water. Stability studies in buffered solutions (pH 2–12) show degradation at extremes (pH < 3 or >10), with optimal stability at pH 6–7. HPLC-UV tracking at 254 nm is recommended for degradation analysis .

Advanced Research Questions

Q. How can conflicting crystallographic data on morpholine-pyrimidine derivatives be resolved?

- Methodological Answer : Discrepancies in bond angles or conformations (e.g., morpholine chair vs. boat) may arise from lattice packing effects or resolution limits. Use high-resolution synchrotron XRD data and refine structures with SHELXL . Pair with DFT calculations (e.g., B3LYP/6-31G*) to validate experimental geometries .

Q. What strategies improve regioselectivity in functionalizing the pyrimidine ring of this compound?

- Methodological Answer : Electrophilic substitution favors the C5 position due to electron-withdrawing effects of the morpholine group. For C4 modifications, protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before introducing substituents. Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY) .

Q. How do structural analogs of this compound impact pharmacological activity in preclinical models?

- Methodological Answer : Replace the morpholine group with piperidine or thiomorpholine to assess bioavailability changes. For example, 4-piperidinosulfonyl-morpholine derivatives show enhanced blood-brain barrier penetration in rodent models. Use in vitro assays (e.g., CYP450 inhibition) and in vivo pharmacokinetic profiling (plasma half-life, AUC) .

Q. What analytical techniques are critical for detecting trace impurities in synthesized this compound?

- Methodological Answer : LC-HRMS (Orbitrap or Q-TOF) identifies impurities at <0.1% levels. Common byproducts include unreacted 4-chloropyrimidine and morpholine oxidation products (e.g., morpholine N-oxide). Validate purity thresholds using pharmacopeial guidelines (e.g., USP <1086>) .

Q. How can computational methods predict the metabolic fate of this compound?

- Methodological Answer : Use in silico tools like Derek Nexus (Lhasa Limited) to identify likely Phase I metabolites (e.g., hydroxylation at C5 or morpholine ring opening). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QqQ-MS analysis .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.